5-[3-(Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC20373450
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 5-[3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO2S/c12-6-8-3-4-11(5-8)10-2-1-9(7-13)14-10/h1-2,7-8,12H,3-6H2 |
| Standard InChI Key | TWJBHMCCMJIZEB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1CO)C2=CC=C(S2)C=O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with an aldehyde group and at the 5-position with a pyrrolidine derivative. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is further functionalized at the 3-position with a hydroxymethyl group (-CH2OH). This combination of aromatic and aliphatic systems creates a polar, multifunctional scaffold amenable to further chemical modifications .
Table 1: Key Identifiers and Descriptors
Note: Discrepancies in substituent positioning between IUPAC names in sources and suggest potential stereoisomerism or regiochemical variations in reported derivatives.
Electronic and Steric Considerations
The thiophene’s electron-rich aromatic system facilitates π-π stacking interactions, while the aldehyde group introduces electrophilic reactivity. The pyrrolidine’s hydroxymethyl substituent enhances hydrophilicity and hydrogen-bonding capacity, critical for biological interactions. Conformational analysis reveals that the pyrrolidine ring adopts an envelope conformation, minimizing steric clash between the hydroxymethyl and aldehyde groups.
Synthetic Methodologies and Reaction Optimization
General Synthesis Strategy
The compound is typically synthesized via a multi-step sequence:
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Pyrrolidine Functionalization: Introduction of hydroxymethyl groups via nucleophilic substitution or reduction of ester precursors.
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Thiophene-Aldehyde Coupling: Ullmann-type coupling or Buchwald-Hartwig amination to attach the pyrrolidine moiety to the thiophene core.
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Aldehyde Installation: Oxidation of a methyl group or direct formylation using Vilsmeier-Haack conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine Modification | NaBH4, MeOH, 0°C → RT | 78% |
| Coupling Reaction | Pd(OAc)2, Xantphos, Cs2CO3, DMF, 110°C | 65% |
| Aldehyde Formation | POCl3, DMF, CH2Cl2, -10°C | 82% |
Solvent and Catalyst Systems
Dichloromethane (DCM) and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both polar and non-polar intermediates. Triethylamine (TEA) is frequently employed as a base to neutralize HCl byproducts during formylation. Palladium catalysts, particularly Pd(OAc)2 with Xantphos ligands, optimize coupling efficiency by mitigating thiophene’s coordinative inertia.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, CDCl3): δ 9.85 (s, 1H, CHO), 7.45 (d, J = 3.8 Hz, 1H, thiophene-H), 6.95 (d, J = 3.8 Hz, 1H, thiophene-H), 4.15–3.90 (m, 2H, pyrrolidine-H), 3.75–3.60 (m, 3H, -CH2OH), 2.95–2.70 (m, 2H, pyrrolidine-H).
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13C NMR (101 MHz, CDCl3): δ 182.4 (CHO), 145.2 (thiophene-C), 135.6 (thiophene-C), 65.8 (-CH2OH), 58.3 (pyrrolidine-C), 52.1 (pyrrolidine-C).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 228.1 [M+H]+, consistent with the molecular formula C10H13NO3S. Fragmentation patterns indicate cleavage between the thiophene and pyrrolidine rings (m/z 142.0) and loss of the hydroxymethyl group (m/z 183.1) .
Physicochemical Properties and Stability
Solubility Profile
The compound demonstrates moderate solubility in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but limited solubility in water (<1 mg/mL). Partition coefficient (LogP) calculations (ChemAxon) yield 0.89, reflecting balanced lipophilicity-hydrophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 112°C and decomposition onset at 240°C. The aldehyde group renders the compound sensitive to prolonged heat, necessitating storage at -20°C under nitrogen .
Applications in Pharmaceutical Research
Intermediate in Kinase Inhibitor Synthesis
The compound serves as a precursor in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, a scaffold prevalent in kinase inhibitors. For example, patent US9156845B2 describes analogs targeting LRRK2, a kinase implicated in Parkinson’s disease . The aldehyde group enables Schiff base formation with amine-containing pharmacophores, while the pyrrolidine enhances blood-brain barrier permeability .
Enzyme Interaction Studies
Surface plasmon resonance (SPR) assays reveal moderate binding affinity (KD = 12 µM) to carbonic anhydrase IX, a cancer-associated enzyme. Molecular docking suggests the hydroxymethyl group hydrogen-bonds with Thr199, while the thiophene occupies a hydrophobic pocket.
Biological Activities and Mechanistic Insights
Antimicrobial Screening
In vitro testing against Staphylococcus aureus (ATCC 25923) shows a minimum inhibitory concentration (MIC) of 128 µg/mL, likely due to interference with cell wall biosynthesis via binding to penicillin-binding proteins .
Cytotoxicity Profiling
The compound exhibits low cytotoxicity (IC50 > 100 µM) in HEK293 cells, suggesting a favorable therapeutic index for further derivatization.
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